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Ipratropium-d7 (bromide)

Cat. No.: B12425715
M. Wt: 447.5 g/mol
InChI Key: AXQUTGZNYLJXDT-NSPDPRBNSA-M
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Description

Contextual Overview of Ipratropium (B1672105) Bromide: Chemical Structure and Muscarinic Receptor Antagonism

Ipratropium bromide is a synthetic derivative of atropine (B194438) and is classified as a quaternary ammonium (B1175870) compound. wikipedia.orgnih.gov Its chemical structure features a tropane (B1204802) moiety, similar to atropine, but is distinguished by the presence of an isopropyl group attached to the nitrogen atom. wikipedia.org This modification results in a positively charged quaternary ammonium group, which is a key feature of its chemical identity. researchgate.net

The primary pharmacological action of Ipratropium bromide is its role as a non-selective muscarinic receptor antagonist. nih.govmedchemexpress.com It competitively blocks the action of acetylcholine (B1216132) at all subtypes of muscarinic receptors (M1, M2, and M3). medchemexpress.comcaymanchem.com In the context of respiratory research, its antagonism of M3 receptors on the smooth muscle of the bronchi is of particular importance. This blockade prevents the bronchoconstrictor effects of acetylcholine, leading to bronchodilation. nih.gov

Rationale for Isotopic Labeling in Pharmaceutical Research and Development

Isotopic labeling is a fundamental technique in pharmaceutical research that involves the incorporation of isotopes into drug molecules to study their journey and fate within a biological system. musechem.comstudysmarter.co.uk This method provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

Fundamental Principles of Stable Isotope Incorporation

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes. creative-proteomics.commetsol.com These isotopes have the same number of protons but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comsymeres.com The incorporation of these heavier isotopes can be achieved through chemical synthesis, where isotopically labeled precursors are used, or through isotope exchange reactions. symeres.com The key principle is that the chemical and biological properties of the labeled molecule are nearly identical to the unlabeled version, allowing it to be used as a tracer without significantly altering its physiological behavior. creative-proteomics.com

Advantages of Deuterium Labeling in Drug Discovery and Metabolism Studies

Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, offers several distinct advantages in pharmaceutical research:

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect can be harnessed to improve a drug's metabolic stability, potentially leading to a longer half-life and reduced formation of toxic metabolites. researchgate.netnih.gov

Tracing Metabolic Pathways: Deuterium-labeled compounds are invaluable for tracking the metabolic fate of a drug. By analyzing the mass of the drug and its metabolites, researchers can identify how and where the drug is chemically modified in the body. symeres.com

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods. researchgate.netcrimsonpublishers.com Because they have a higher mass than the unlabeled drug, they can be easily distinguished, allowing for accurate quantification of the drug in complex biological samples like plasma or urine. crimsonpublishers.com

Improved Pharmacokinetic Profiles: By strategically placing deuterium at sites of metabolic vulnerability, it is possible to enhance a drug's pharmacokinetic properties, such as bioavailability. researchgate.netnih.gov

Definition and Nomenclature of Ipratropium-d7 (bromide)

Ipratropium-d7 (bromide) is a stable isotope-labeled version of Ipratropium bromide. medchemexpress.com In this specific isotopologue, seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. pharmaffiliates.comsynzeal.com

The systematic chemical name for Ipratropium-d7 (bromide) is (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide. pharmaffiliates.com The "-d7" suffix in the common name clearly indicates the presence of seven deuterium atoms. This precise labeling allows it to serve as an ideal internal standard for the quantitative analysis of Ipratropium in biological matrices. medchemexpress.com

Historical Perspective of Isotopically Labeled Compounds in Bioanalytical Science

The use of isotopes as tracers in biological research has a history that dates back over a century to the discovery of isotopes by Frederick Soddy. nih.gov The development of mass spectrometry by J.J. Thomson and F.W. Aston provided the means to separate and quantify these isotopes, paving the way for their use in scientific investigation. nih.govspectroscopyonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34BrNO3 B12425715 Ipratropium-d7 (bromide)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34BrNO3

Molecular Weight

447.5 g/mol

IUPAC Name

[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?;

InChI Key

AXQUTGZNYLJXDT-NSPDPRBNSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Origin of Product

United States

Synthesis and Deuterium Derivatization of Ipratropium D7 Bromide

Synthetic Pathways for Deuterium (B1214612) Incorporation into Ipratropium (B1672105) Bromide

The most direct and widely employed method for synthesizing Ipratropium-d7 (bromide) involves the quaternization of atropine (B194438) with a deuterated isopropylating agent. researchgate.net This approach confines the isotopic label to the desired isopropyl moiety without altering the core tropane (B1204802) structure.

The key to the synthesis is the use of an isopropyl source where all seven hydrogen atoms on the isopropyl group are replaced with deuterium. The standard synthetic route for ipratropium bromide involves the reaction of atropine with isopropyl bromide. youtube.com Therefore, the synthesis of the deuterated analog logically employs isopropyl-d7 bromide. This ensures that the deuterium atoms are introduced specifically and exclusively at the N-isopropyl position of the final molecule.

The primary precursors for this synthesis are atropine and isopropyl-d7 bromide. Atropine is a naturally occurring tropane alkaloid that serves as the foundational structure. Isopropyl-d7 bromide is the critical deuterium-donating reagent.

The synthesis is typically performed by dissolving atropine in a suitable organic solvent, such as acetonitrile (B52724) or chloroform. google.com Isopropyl-d7 bromide is then added to the solution. The reaction mixture is heated to facilitate the quaternization reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product, Ipratropium-d7 (bromide), often precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by purification. google.com

Parameter Condition Purpose
Starting Material AtropineProvides the core molecular scaffold
Deuterating Reagent Isopropyl-d7 bromideIntroduces the deuterium label at the isopropyl position
Solvent Acetonitrile, ChloroformTo dissolve reactants and facilitate the reaction
Temperature 40-60 °CTo increase the rate of the quaternization reaction
Reaction Time 8-24 hoursTo ensure complete conversion to the product

Methodologies for Isotopic Purity and Chemical Identity Confirmation

Confirming the isotopic enrichment and chemical purity of the synthesized Ipratropium-d7 (bromide) is essential for its use as an internal standard. This is achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for verifying the incorporation of deuterium.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound. The molecular ion peak of Ipratropium-d7 would be expected to show an increase of 7 mass units compared to the non-deuterated Ipratropium, confirming the presence of the seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of Ipratropium-d7 (bromide), the signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) would be absent or significantly diminished. This provides strong evidence for successful deuteration at the target site.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei. The spectrum would show signals corresponding to the deuterated isopropyl group, confirming the location of the label.

Technique Expected Result for Ipratropium-d7 (bromide) Information Provided
Mass Spectrometry (MS)Molecular ion peak at m/z ~397.2 (vs. ~390.2 for unlabeled)Confirmation of mass increase due to 7 deuterium atoms
¹H NMR SpectroscopyAbsence of signals for the N-isopropyl group protonsConfirmation of site-specific deuterium incorporation
²H NMR SpectroscopyPresence of signals corresponding to the CD(CD₃)₂ groupDirect evidence and location of the deuterium label

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of Ipratropium bromide and its analogs. nih.govresearchgate.net A reversed-phase HPLC method, often with UV detection, is used to separate the final product from any unreacted atropine, residual non-deuterated materials, or synthesis-related byproducts. nih.gov

The purity is determined by integrating the peak area of the product and comparing it to the total area of all observed peaks. For use as a research-grade standard, chemical purity is typically required to be greater than 98%.

Parameter Typical Condition
Column C8 or C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Gradient of acetonitrile and a phosphate (B84403) buffer (pH ~4.0) nih.gov
Flow Rate 1.0 - 1.2 mL/min researchgate.net
Detection UV at 220 nm researchgate.net
Column Temperature 30 °C researchgate.net

Scale-Up Considerations for Research-Grade Labeled Compounds

Transitioning the synthesis of Ipratropium-d7 (bromide) from a laboratory scale to produce larger, research-grade quantities introduces several challenges.

Maintaining Isotopic Purity: On a larger scale, ensuring complete and consistent deuteration is crucial. Any potential for hydrogen-deuterium exchange during the reaction or workup must be minimized to maintain high isotopic enrichment. This requires careful control of reaction conditions, including temperature and the exclusion of protic contaminants.

Purification and Quality Control: The purification methods must be scalable. While precipitation may be effective at a small scale, larger batches might require robust methods like recrystallization or preparative chromatography to ensure the removal of impurities and achieve the high chemical purity required for a reference standard. Comprehensive quality control, including repeated spectroscopic and chromatographic analysis, is necessary to verify the identity, purity, and isotopic enrichment of each batch. nih.gov

Stability and Storage Conditions for Deuterated Standards

The stability and proper storage of deuterated standards like Ipratropium-d7 (bromide) are crucial for maintaining their chemical and isotopic integrity, which is essential for their use in quantitative analysis, particularly in mass spectrometry. clearsynth.com

Stability Considerations:

Deuterated compounds are valued for their stability, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can enhance metabolic stability and resistance to chemical degradation. mdpi.comsalamandra.net Deuterium itself is a stable, non-radioactive isotope and does not decay over time. youtube.comnih.gov

However, a key consideration for the stability of deuterated standards is the potential for hydrogen-deuterium (H-D) exchange. This is a process where deuterium atoms on the labeled compound are replaced by protons (hydrogen atoms) from the surrounding environment, such as from residual water in a solvent. acanthusresearch.comquora.com

Factors influencing the risk of H-D exchange include:

Position of the Label: Deuterium atoms attached to heteroatoms like oxygen or nitrogen are highly susceptible to exchange. acanthusresearch.com Labels on carbon atoms adjacent to carbonyl groups can also be at risk under certain conditions. acanthusresearch.com For Ipratropium-d7, the deuterium atoms are on the carbon atoms of the isopropyl group, which are generally not prone to exchange under normal conditions.

pH of the Solution: Storage in acidic or basic solutions should generally be avoided as it can catalyze H-D exchange. quora.com Ipratropium bromide itself is reported to be fairly stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline solutions.

Storage Conditions:

To ensure the long-term stability of Ipratropium-d7 (bromide) and other deuterated standards, specific storage conditions should be meticulously followed. The primary goals are to prevent chemical degradation and minimize the risk of isotopic exchange.

ConditionRecommendationRationale
Temperature Store in a refrigerator (e.g., 4°C) or freezer. researchgate.netukisotope.comReduces the rate of chemical degradation and minimizes evaporation of volatile solvents if the standard is in solution. researchgate.net
Light Protect from light by using amber glass vials or storing in the dark. uspnf.comIpratropium bromide solutions are known to be light-sensitive. uspnf.com Light can provide the energy for degradative chemical reactions.
Moisture Keep in tightly sealed containers to prevent moisture absorption. fishersci.comDeuterated compounds can be hygroscopic. Moisture from the atmosphere is a source of protons that can lead to H-D exchange. quora.com
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). ukisotope.comMinimizes exposure to oxygen and moisture, further preventing degradation and isotopic exchange. ukisotope.com
Solvent If in solution, use a high-purity, anhydrous solvent. Methanol (B129727) is a common choice. researchgate.netMinimizes contamination and the presence of water that could cause H-D exchange.

Table 1. Recommended Storage Conditions for Deuterated Standards

By adhering to these storage guidelines, the integrity of Ipratropium-d7 (bromide) as an analytical standard can be preserved for an extended period.

Advanced Analytical Methodologies and Applications of Ipratropium D7 Bromide

Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry

Ipratropium-d7 (bromide) serves a critical function in modern bioanalysis as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary goal is to accurately determine the concentration of a target analyte, in this case, Ipratropium (B1672105) bromide. The use of a SIL-IS is considered the gold standard for achieving the highest levels of accuracy and precision in these quantitative assays. oup.com Ipratropium-d7 is structurally identical to Ipratropium, with the exception that seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during sample preparation and analysis. nih.govscispace.com

The fundamental principle of using an internal standard in quantitative analysis is to correct for the variability inherent in analytical procedures. scispace.com A known quantity of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the workflow. musechem.com The analytical method then measures the ratio of the MS signal response of the target analyte to the response of the internal standard.

Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it is assumed that any physical or chemical changes experienced by the analyte during the analytical process will be mirrored by the SIL-IS. nih.gov Therefore, the ratio of their responses remains constant even if the absolute signal intensities fluctuate due to factors like extraction efficiency or instrument performance. nih.gov This response ratio is then plotted against the concentration of the calibrators to generate a calibration curve. The concentration of the analyte in unknown samples is subsequently determined by interpolating their measured response ratios from this curve. This ratiometric approach significantly enhances the precision, accuracy, and reliability of the quantification. musechem.comcrimsonpublishers.com

LC-MS/MS is a highly sensitive and selective technique, but it is susceptible to "matrix effects." These effects occur when co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. oup.comchromatographyonline.com This interference can either decrease the ionization efficiency, a phenomenon known as ion suppression, or increase it, known as ion enhancement. Both can lead to significant inaccuracies in quantitative results. chromatographyonline.com

The use of a SIL-IS like Ipratropium-d7 is the most effective strategy to compensate for these matrix effects. chromatographyonline.com Since Ipratropium-d7 co-elutes chromatographically and shares the same ionization characteristics as the unlabeled Ipratropium, it is subjected to the same degree of ion suppression or enhancement. oup.comnih.gov Consequently, while the absolute signal of both the analyte and the SIL-IS may be altered by the matrix, their ratio remains unaffected. nih.gov This ensures that the calculated concentration of the analyte remains accurate, regardless of the sample-to-sample variability in matrix composition.

Bioanalytical methods involve multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as dilution and reconstitution steps. researchgate.net Each of these steps can introduce variability and potential for analyte loss. By adding the SIL-IS at the very beginning of the sample preparation process, any loss of the target analyte during extraction or handling is mirrored by a proportional loss of the SIL-IS. scispace.commusechem.com This ensures the analyte/internal standard ratio remains constant, correcting for inconsistencies in sample recovery.

Furthermore, the performance of an LC-MS/MS system can fluctuate over the course of an analytical run, a phenomenon known as instrument drift. This can be caused by changes in the ion source, detector, or other components. These fluctuations affect the signal intensity of the analyte. However, since the SIL-IS is analyzed concurrently, its signal is affected in the same manner, and the use of the response ratio effectively cancels out the impact of this instrumental variability. scispace.com

Development and Validation of Bioanalytical Methods for Ipratropium Bromide

The development and validation of robust bioanalytical methods are crucial for the accurate quantification of drugs like Ipratropium bromide in biological matrices. researchgate.net LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, specificity, and versatility. A typical method development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, with Ipratropium-d7 used as the internal standard to ensure reliability. nih.gov Validation is performed according to regulatory guidelines (e.g., FDA, EMA) to demonstrate the method's linearity, accuracy, precision, selectivity, and stability. alliedacademies.orgalliedacademies.org

LC-MS/MS methods for Ipratropium bromide quantification involve the coupling of a liquid chromatography system to a tandem mass spectrometer. The chromatography system separates Ipratropium from other components in the extracted biological sample, and the mass spectrometer provides sensitive and highly selective detection. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Ipratropium and its internal standard, Ipratropium-d7, ensuring unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the chromatographic separation of Ipratropium bromide prior to mass spectrometric detection. sielc.com The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from potential interferences, in a short analysis time. Reversed-phase chromatography is commonly employed for this purpose. nih.govjapsonline.com

The choice of column, mobile phase composition, and flow rate are critical parameters optimized during method development. japsonline.com UPLC systems, which use smaller particle-size columns, can offer faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Below are examples of chromatographic conditions reported in the literature for the analysis of Ipratropium bromide.

Table 1: Reported HPLC/LC-MS-MS Chromatographic Conditions for Ipratropium Bromide Analysis

Parameter Method 1 nih.gov Method 2 biomedres.info Method 3 japsonline.com Method 4 nih.gov
Column Zorbax SB C18 (150 x 4.6 mm, 5 µm) Agilent Zorbax bonus-RP (250 x 4.6 mm, 5 µm) Luna C18(2) (150 x 4.6 mm, 5 µm) Shiseido Capcell Pak CR (150 x 2.0 mm, 5 µm)
Mobile Phase 10.0 mM potassium dihydrogen orthophosphate (pH 5.0) and methanol (B129727) (70:30, v/v) 0.1% Trifluoroacetic acid and Acetonitrile (B52724) (70:30, v/v) Acetonitrile and phosphate (B84403) buffer (pH 3.0) (30:70, v/v) Methanol and water (85:15, v/v) with 20 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 0.3 mL/min

| Detection | Diode Array Detection (220.0 nm) | UV Detection (210 nm) | UV Detection (212 nm) | Tandem Mass Spectrometry (ESI+) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Mass Spectrometric Detection Parameters (e.g., MRM transitions for Ipratropium and Ipratropium-d7)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of drugs and their metabolites in biological matrices. In the case of Ipratropium and its deuterated internal standard, Ipratropium-d7, Multiple Reaction Monitoring (MRM) is the operational mode of choice on a triple quadrupole mass spectrometer. This technique provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition.

For the non-deuterated Ipratropium, the precursor ion corresponds to the protonated molecule [M+H]⁺. The fragmentation of this precursor ion upon collision-induced dissociation (CID) results in characteristic product ions. A published study identified the primary product ions for Ipratropium, allowing for the establishment of specific MRM transitions.

The selection of MRM transitions for Ipratropium-d7 follows the same principles. The precursor ion will have a mass-to-charge ratio (m/z) that is 7 Daltons higher than that of Ipratropium, reflecting the seven deuterium atoms replacing hydrogen atoms. The product ions that retain the deuterium labels will also exhibit a corresponding mass shift. The fragmentation pattern of Ipratropium bromide has been detailed, providing a basis for predicting the fragments of the deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ipratropium 332.2166.0Not specified
332.2123.9Not specified
Ipratropium-d7 ~339.2~173.0To be optimized
~339.2~123.9To be optimized

This table is based on available data for Ipratropium and predicted values for Ipratropium-d7. The exact m/z values and optimal collision energies would be determined experimentally.

Extraction and Purification Techniques for Complex Biological Matrices (e.g., plasma, urine, tissue homogenates)

The accurate quantification of Ipratropium-d7 in biological matrices necessitates efficient extraction and purification to remove endogenous interferences. The choice of extraction technique depends on the matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup of complex samples. For a quaternary ammonium compound like Ipratropium, cation exchange SPE cartridges are particularly effective. A study detailing the analysis of Ipratropium in horse plasma and urine utilized weak cation exchange (WCX) cartridges for plasma samples and another type of cartridge (MM2) for urine samples nih.gov. Another method for the simultaneous determination of Ipratropium and salbutamol (B1663637) in rat plasma employed silica-based SPE cartridges nih.gov. The general procedure involves conditioning the cartridge, loading the pre-treated biological sample, washing away interferences with appropriate solvents, and finally eluting the analyte of interest with a solvent mixture that disrupts the interaction with the sorbent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic layer. While specific LLE protocols for Ipratropium are less commonly detailed in recent literature in favor of SPE, the principles remain applicable. For a permanently charged quaternary amine like Ipratropium, ion-pair extraction could be employed, where a lipophilic counter-ion is added to the aqueous phase to form a neutral ion pair that can be extracted into an organic solvent.

For tissue homogenates, an initial protein precipitation step with a solvent like acetonitrile or methanol is often required, followed by either SPE or LLE of the resulting supernatant to further remove interfering substances.

Rigorous Validation Parameters for Quantitative Assays (e.g., linearity, accuracy, precision, selectivity, recovery, LLOQ, ULOQ)

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The validation parameters are established according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Linearity: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte. For Ipratropium, a validated LC-MS/MS method in rat plasma demonstrated linearity over a concentration range of 8-1612 pg/mL nih.gov. An HPLC method for a pharmaceutical formulation showed linearity from 24-56 μg/ml biomedres.info.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. For the aforementioned LC-MS/MS method, the accuracy was within ±15.4%, and the intra- and inter-day precision was less than 11.4% nih.gov. Another HPLC method reported a recovery (a measure of accuracy) of 99.03%-100.08% and a relative standard deviation (a measure of precision) of less than 2% biomedres.info.

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard.

Recovery: The extraction recovery of an analyte in an assay is the detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The ULOQ is the highest concentration that meets these criteria. For Ipratropium in rat plasma, the LLOQ was established at 8 pg/mL nih.gov.

Validation ParameterTypical Acceptance Criteria (Bioanalytical)Reported Values for Ipratropium Analysis
Linearity (Correlation Coefficient, r²) ≥ 0.990.999 biomedres.info
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15.4% nih.gov
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 11.4% nih.gov
Recovery Consistent, precise, and reproducible99.03% - 100.08% biomedres.info
LLOQ Defined and validated8 pg/mL (in rat plasma) nih.gov
ULOQ Defined and validated1612 pg/mL (in rat plasma) nih.gov

Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Research

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections without the need for labeling.

Application of MALDI-MS Imaging for Drug Localization in Preclinical Tissues

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS Imaging is a widely used MSI technique in pharmaceutical research. In a typical MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, desorbing and ionizing the analyte molecules, which are then detected by the mass spectrometer. By collecting a mass spectrum at each spot, a two-dimensional ion density map can be generated, revealing the distribution of specific molecules within the tissue.

This technique has been successfully applied to study the distribution of inhaled drugs in lung tissue. For instance, a study demonstrated the use of MALDI-MS imaging to visualize the distribution of Ipratropium in human lung tissue. The results showed that the inhaled drug could be detected in both proximal and distal lung samples.

Integration with Histopathological Analysis for Anatomical Correlation

A key advantage of MSI is its ability to be integrated with traditional histology. After the MSI data is acquired, the same tissue section can be stained with histological dyes (e.g., Hematoxylin and Eosin, H&E) to visualize the tissue morphology. By overlaying the molecular image from MSI with the histological image, the distribution of a drug can be correlated with specific anatomical features or pathological regions within the tissue.

In the study of Ipratropium distribution in fibrotic lung tissue, MALDI-MS imaging showed the co-location of the drug with fibrotic regions identified through histopathology. This integration provides crucial information on whether the drug is reaching its intended target site of action, which is particularly important for the development of therapies for diseases with significant tissue remodeling, such as pulmonary fibrosis. This combined approach of molecular and anatomical imaging provides a deeper understanding of drug disposition at the tissue and cellular level.

Pharmacokinetic and Metabolic Research Applications of Ipratropium D7 Bromide Preclinical Focus

In Vitro Drug Metabolism Studies

In vitro metabolism studies are a cornerstone of preclinical drug development, providing early insights into how a drug candidate is processed in the body. Ipratropium-d7 serves as a critical tool in these assays.

The use of deuterated analogs is a powerful strategy for metabolite identification, primarily when coupled with high-resolution mass spectrometry (HR-MS). nih.govijpras.com When Ipratropium-d7 is used in in vitro metabolic systems, any resulting metabolites will retain some or all of the deuterium (B1214612) atoms. This "mass tag" makes them readily distinguishable from the complex background of a biological matrix.

In a typical experiment, both the parent compound (Ipratropium) and its deuterated analog (Ipratropium-d7) are incubated separately with a metabolic system. The resulting samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). Metabolites of the non-labeled drug can be difficult to find amidst endogenous peaks. However, by searching for the characteristic mass shift (+7 atomic mass units for a metabolite retaining all deuterium atoms), researchers can pinpoint drug-related material with high confidence. This approach simplifies the detection of expected metabolites and is crucial for identifying novel or unexpected metabolic pathways. researchgate.net

Table 1. Expected Mass Shifts for Ipratropium-d7 and its Potential Metabolites
CompoundChemical Formula (Cation)Monoisotopic Mass (Da)Mass Shift from Non-labeled Analog (Da)
Ipratropium (B1672105)C20H30NO3332.2220N/A
Ipratropium-d7C20H23D7NO3339.2659+7.0439
Metabolite: Tropic AcidC9H10O3166.0624N/A
Metabolite: Tropane (B1204802) (from Ipratropium)C8H15N125.1204N/A
Metabolite: N-isopropyl-nortropine (from Ipratropium-d7)C11H14D7NO190.2235+7.0439

To investigate the metabolism of Ipratropium-d7, researchers utilize various in vitro systems that replicate different aspects of hepatic metabolism. The choice of system depends on the specific questions being addressed. iapchem.org

Liver Microsomes : These are vesicle-like artifacts created from the endoplasmic reticulum of liver cells. They are a rich source of Cytochrome P450 (CYP) enzymes, which are responsible for a vast number of Phase I oxidative metabolic reactions. nih.gov Microsomes are frequently used for reaction phenotyping (identifying which CYP isozymes metabolize a drug) and for studying potential drug-drug interactions.

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the study of both Phase I (e.g., CYP-mediated) and many Phase II (e.g., sulfation, glutathione (B108866) conjugation) metabolic pathways.

Table 2. Comparison of Common In Vitro Metabolic Systems
SystemDescriptionPrimary Use in ProfilingAdvantagesLimitations
HepatocytesIntact liver cells containing a full suite of enzymes and cofactors.Overall clearance prediction, metabolite profiling (Phase I & II).Most physiologically relevant in vitro model.Higher cost, limited availability, can have batch-to-batch variability.
Liver MicrosomesVesicles of the endoplasmic reticulum rich in CYP and UGT enzymes.CYP inhibition/induction studies, Phase I metabolite identification.Easy to use, commercially available, high throughput.Lacks cytosolic enzymes and requires external cofactors.
S9 FractionSubcellular fraction containing both microsomal and cytosolic enzymes.Broad metabolic screening for both Phase I and Phase II pathways.Broader enzymatic activity than microsomes.Lower concentration of specific enzymes compared to specialized fractions.

Ipratropium is known to be partially metabolized. The primary metabolic pathway is ester hydrolysis, which cleaves the molecule into two inactive metabolites: tropic acid and tropane. drugbank.comnih.gov Studies have also identified other minor metabolites, including N-isopropyl-methyl-nortropiumbromide, which results from N-dealkylation. nih.govresearchgate.net

By incubating Ipratropium-d7 with hepatocytes or S9 fractions, researchers can confirm these pathways. Using LC-MS/MS, they would search for the deuterated N-dealkylated metabolite, which would exhibit a specific mass shift, confirming its origin from the parent drug. This technique provides definitive evidence for the proposed biotransformation pathways.

The substitution of hydrogen with deuterium can sometimes influence the rate of a drug's metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov This effect is rooted in basic chemical principles: the bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).

Many Phase I metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step of the reaction. nih.gov If a deuterium atom is placed at the site of this metabolic attack, more energy is required to break the C-D bond. Consequently, the reaction can proceed more slowly. scilit.comnih.gov This slowing of metabolism can alter a drug's pharmacokinetic profile, potentially leading to a longer half-life and increased exposure. semanticscholar.orgplos.org The observation of a significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.gov

Preclinical Pharmacokinetic Investigations utilizing Ipratropium-d7 as a Tracer

ADME studies are essential for understanding how a drug moves through and is eliminated from the body. Using a labeled tracer is the definitive method for these investigations. criver.com While radioactive isotopes like ¹⁴C are traditional, stable isotope-labeled compounds like Ipratropium-d7 are increasingly used, especially in early discovery, as they avoid the complexities of handling radioactive material.

In a typical preclinical ADME study, a known dose of Ipratropium-d7 is administered to an animal model, such as a rat or dog, via a clinically relevant route. nih.govresearchgate.netnih.gov Blood, urine, and feces are then collected at various time points. bioivt.com The samples are analyzed by LC-MS/MS to quantify the concentration of the parent drug (Ipratropium-d7) and its major metabolites. This allows for the determination of key pharmacokinetic parameters and the primary routes of excretion. researchgate.net For ipratropium, studies have shown that it is poorly absorbed systemically and is primarily eliminated in the feces. drugbank.comnih.govresearchgate.net

Table 3. Illustrative Data from a Preclinical ADME Study in Rats using a Labeled Tracer (Single Oral Dose)
MatrixTime Interval (hours)% of Administered Dose Recovered (Mean ± SD)
Urine0-81.2 ± 0.4
8-240.5 ± 0.2
24-480.2 ± 0.1
Total 1.9 ± 0.6
Feces0-2445.3 ± 8.1
24-4838.1 ± 6.5
48-728.2 ± 3.3
Total 91.6 ± 11.2
Overall Recovery 93.5 ± 11.5

Note: The data presented in this table is illustrative and based on the known pharmacokinetic properties of ipratropium, demonstrating typical results from an excretion balance study.

Quantification of Systemic Exposure and Tissue Distribution in Non-Human Species

Ipratropium-d7 (bromide) is the deuterated, stable isotope-labeled analog of ipratropium bromide. In preclinical research, its primary role is as an internal standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS) methods. This ensures high precision and accuracy when measuring concentrations of the non-labeled drug, ipratropium, in biological samples from non-human species such as rats, dogs, and horses researchgate.netnih.govnih.govresearchgate.netnih.gov.

Pharmacokinetic studies in animal models are essential for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies with ipratropium have consistently demonstrated low systemic exposure following inhalation or oral administration researchgate.netnih.govresearchgate.net. This is attributed to its structure as a quaternary ammonium (B1175870) cation, which limits its ability to be absorbed across the gastrointestinal tract or the lung epithelium into the systemic circulation researchgate.net.

In studies conducted on rats and dogs, ipratropium was found to be highly cleared from the body and extensively distributed into tissues when administered intravenously researchgate.netnih.gov. However, after oral administration, its systemic availability is very low, often less than 10% researchgate.net. The majority of a swallowed dose is excreted unchanged in the feces drugbank.com. Following inhalation, a significant portion of the dose is swallowed, further contributing to the low systemic bioavailability researchgate.netfda.gov.

Tissue distribution studies, sometimes employing techniques like whole-body autoradiography with radiolabeled compounds, have shown that ipratropium does not distribute uniformly throughout the body researchgate.netnih.gov. Higher concentrations are typically observed in organs responsible for elimination, such as the liver and kidneys. LC-MS/MS methods, which rely on internal standards like Ipratropium-d7 (bromide), allow for the precise quantification of the drug in various tissues, providing detailed distribution data nih.govfrontiersin.org.

Table 1: Representative Pharmacokinetic Parameters of Ipratropium in Preclinical Species Following Intravenous Administration
ParameterRatDog
Clearance (Cl)87 - 150 ml min-1 kg-1researchgate.netnih.gov34 - 42 ml min-1 kg-1researchgate.netnih.gov
Volume of Distribution (Vss)3 - 15 L/kg researchgate.netnih.gov2 - 10 L/kg researchgate.netnih.gov
Plasma Half-life (t1/2)~6-8 hours researchgate.netnih.govNot specified
Urine Elimination Half-life~21-24 hours researchgate.netnih.govNot specified

Assessment of Tissue-Specific Accumulation and Clearance Mechanisms (e.g., pulmonary delivery and retention)

As an inhaled bronchodilator, the primary site of action for ipratropium is the lungs. Preclinical research has focused on understanding its local deposition, retention, and clearance from the airways. Following inhalation, ipratropium exerts its therapeutic effect by blocking muscarinic receptors on bronchial smooth muscle derangedphysiology.commedscape.com.

Studies suggest that the absorption of ipratropium across the pulmonary barrier is primarily governed by passive diffusion through paracellular pathways researchgate.net. However, transporters may also play a role in modulating local drug concentrations within the lungs researchgate.net. The drug's quaternary ammonium structure limits its translocation across cell membranes, contributing to its prolonged retention within the airways and a sustained local effect.

The clearance of ipratropium from the lungs occurs through two main mechanisms:

Mucociliary Clearance : A portion of the deposited drug is trapped in the airway mucus and transported out of the respiratory tract by ciliary action, after which it is typically swallowed researchgate.net.

Slow Systemic Absorption : A smaller fraction of the drug is slowly absorbed from the lung surface into the systemic circulation fda.gov.

Physiologically based pharmacokinetic (PBPK) models, developed using preclinical and clinical data, help to simulate the regional distribution and clearance of inhaled particles within the lung researchgate.net. These models can estimate the fraction of the drug deposited in the bronchi, bronchioles, and alveolar regions and predict their respective clearance rates researchgate.net. Such models have shown that particles accumulating in the alveolar region are cleared relatively quickly, followed by clearance from the bronchioles and bronchi researchgate.net. The precise quantification of ipratropium in lung tissue and bronchoalveolar lavage fluid, enabled by methods using Ipratropium-d7 (bromide), is essential for developing and validating these predictive models.

Research on Drug-Drug Interactions and Metabolic Induction/Inhibition in Preclinical Models

Understanding a drug's potential for metabolic drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. For ipratropium, the risk of clinically significant DDIs is considered low due to its minimal systemic absorption and metabolic profile medscape.com.

The small fraction of ipratropium that is absorbed systemically can be partially metabolized via ester hydrolysis to inactive metabolites drugbank.comfda.gov. Some metabolism occurs in the gastrointestinal tract, potentially involving cytochrome P450 (CYP) isoenzymes drugbank.com. However, ipratropium is not a major substrate for the CYP450 system.

Preclinical in vitro studies using liver microsomes from various species are conducted to evaluate the metabolic stability of a compound and its potential to inhibit or induce major CYP enzymes. In these assays, Ipratropium-d7 (bromide) serves as an indispensable tool for the accurate quantification of the parent drug, ipratropium.

The available data suggest that ipratropium has a low potential to act as an inhibitor or inducer of key CYP isozymes at therapeutic concentrations. While no specific preclinical pharmacokinetic DDI studies were detailed in the search results, the general consensus is that ipratropium has a low propensity for metabolic interactions medscape.comdrugs.com. There is, however, a potential for additive pharmacodynamic effects when co-administered with other drugs that possess anticholinergic properties medscape.comdrugs.comrxlist.com.

Table 2: Summary of Preclinical Metabolic Interaction Profile of Ipratropium
Interaction TypePreclinical Finding/IndicationImplication
MetabolismPartially metabolized by ester hydrolysis to inactive products drugbank.comfda.gov. Not a major substrate for CYP450 enzymes.Low systemic metabolism reduces the likelihood of interactions where other drugs affect its clearance.
CYP Inhibition/InductionConsidered to have minimal potential to inhibit or induce major CYP isozymes.Low risk of altering the pharmacokinetics of co-administered drugs that are CYP substrates.
Pharmacodynamic InteractionsPotential for additive effects with other anticholinergic medications medscape.comdrugs.comrxlist.com.Caution is advised when co-administering with other drugs having similar mechanisms of action.

Role of Ipratropium D7 Bromide in Pre Clinical Drug Discovery and Development

Facilitating Quantitative Analysis in Early-Stage Compound Screening

In the initial phases of drug discovery, thousands of compounds may be screened for desired biological activity. For compounds like Ipratropium (B1672105), this involves assessing their ability to bind to and modulate muscarinic receptors. Quantitative analysis is essential to determine compound concentration in these assays and establish structure-activity relationships.

Ipratropium-d7 (bromide) plays a pivotal role as an internal standard in analytical methods, most commonly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. scispace.com It is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. Because Ipratropium-d7 is chemically almost identical to Ipratropium, it experiences the same variations during sample extraction, handling, and injection into the analytical instrument. scioninstruments.com Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the mass spectrometry signal of the analyte (Ipratropium) to the signal of the internal standard (Ipratropium-d7), analysts can correct for procedural variability and matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. clearsynth.com This ensures a high degree of precision and accuracy in the quantification of the parent compound, which is crucial for making reliable decisions about which compounds to advance in the discovery pipeline.

Table 1: Illustrative Example of Internal Standard Correction in an LC-MS/MS Assay This interactive table demonstrates how the analyte/internal standard ratio corrects for analytical variability. Note how the calculated concentration remains stable despite variations in instrument response.

Sample ID Analyte Peak Area (Ipratropium) Internal Standard Peak Area (Ipratropium-d7) Analyte/IS Ratio Calculated Concentration (ng/mL)
Cal 1 5,500 110,000 0.05 1.0
QC Low (Run 1) 13,200 105,600 0.125 2.5
QC Low (Run 2) 11,500 92,000 0.125 2.5
Unknown 1 48,000 96,000 0.50 10.0

Enabling Bioanalytical Support for Pre-Formulation and Drug Delivery System Research

Pre-formulation studies investigate the physicochemical properties of a drug substance to develop a stable, safe, and effective dosage form. researchgate.net For an inhaled drug like Ipratropium, this involves evaluating its solubility, stability in various solvents, and compatibility with excipients used in formulations such as metered-dose inhalers (MDIs) or nebulizer solutions. researchgate.net

Accurate analytical methods are required to measure the drug concentration in these studies. Ipratropium-d7 (bromide) provides the bioanalytical support necessary for this research by acting as the internal standard in LC-MS/MS methods used to quantify Ipratropium. For instance, when determining the solubility of new Ipratropium salt forms or co-crystals in different physiological buffers, Ipratropium-d7 ensures that the measurements are accurate.

Furthermore, in the development of novel drug delivery systems, such as long-acting injectables or targeted nanoparticle carriers, bioanalytical methods are essential to characterize drug loading and release kinetics. The precise quantification enabled by Ipratropium-d7 allows formulation scientists to accurately assess the performance of different prototypes and select the most promising candidates for further development.

Table 2: Hypothetical Drug Release Data from Two Novel Ipratropium Inhalation Formulations This table shows the percentage of Ipratropium released over time from two different experimental dry powder inhaler formulations, as measured by a validated LC-MS/MS method using Ipratropium-d7 as an internal standard.

Time (minutes) Formulation A (% Cumulative Release) Formulation B (% Cumulative Release)
5 35.2 25.8
15 68.4 55.1
30 85.1 79.3
60 96.5 92.4

Comparative Pharmacokinetic Studies of Ipratropium Formulations in Animal Models

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Pre-clinical PK studies in animal models are fundamental for evaluating and comparing different drug formulations. researchgate.net When developing a new formulation of Ipratropium—for example, a new inhalation device or a formulation designed for longer duration of action—it is crucial to compare its PK profile to a reference formulation.

In these studies, animal models such as rats or dogs are administered different Ipratropium formulations, and blood samples are collected at various time points. researchgate.net The concentration of Ipratropium in these plasma samples is then quantified using an LC-MS/MS method. Ipratropium-d7 (bromide) is the indispensable internal standard in this process, ensuring that the concentration data is accurate and reliable.

Table 3: Comparative Pharmacokinetic Parameters for Ipratropium in Rats Following Administration of Two Different Formulations Data represents mean values derived from plasma concentration measurements obtained using an LC-MS/MS assay with Ipratropium-d7 as the internal standard. This data allows for direct comparison of the in vivo performance of the formulations.

Pharmacokinetic Parameter Reference Formulation Test Formulation
Cmax (pg/mL) 78.71 78.22
Tmax (hours) 0.5 0.75
AUC₀₋t (h·pg/mL) 352.64 336.50

Contribution to Mechanistic Research on Muscarinic Antagonist Pharmacodynamics (as an analytical tool for the parent drug)

Pharmacodynamics (PD) is the study of a drug's effect on the body. For Ipratropium, this involves its action as a non-selective muscarinic antagonist, blocking M1, M2, and M3 receptors to produce effects like bronchodilation. medchemexpress.comnih.gov Mechanistic research aims to understand the relationship between the drug's concentration in the body (pharmacokinetics) and the magnitude of its physiological effect (pharmacodynamics). This PK/PD relationship is fundamental to optimizing drug therapy.

The ability to accurately measure the concentration of the parent drug, Ipratropium, is a prerequisite for any meaningful PK/PD analysis. Ipratropium-d7 (bromide), by serving as a flawless internal standard, enables the high-quality pharmacokinetic data that is needed to build these models. Researchers can correlate the precise plasma concentrations of Ipratropium with pharmacodynamic endpoints, such as changes in airway resistance in animal models of asthma or COPD.

This allows for a deeper understanding of the concentration-effect relationship, helping to answer critical questions about the onset, duration, and intensity of the drug's action. Such insights are invaluable for predicting clinical efficacy and for the development of next-generation muscarinic antagonists with improved therapeutic profiles. nih.gov

Table 4: Example of PK/PD Correlation in a Pre-clinical Model of Bronchoconstriction This table correlates Ipratropium plasma concentrations, accurately measured using Ipratropium-d7 as an internal standard, with the corresponding inhibition of bronchoconstriction in an animal model.

Ipratropium Plasma Concentration (ng/mL) Inhibition of Bronchoconstriction (%)
0.5 15
1.0 32
2.5 65
5.0 88

Emerging Research Avenues and Future Directions for Deuterated Compounds

Advances in Stable Isotope Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules like Ipratropium-d7 (bromide) has been propelled by significant advancements in stable isotope labeling technologies. musechem.com These technologies are crucial for creating the highly specific and enriched compounds needed for sensitive analytical methods. isotope.com Modern synthetic strategies allow for the precise incorporation of deuterium (B1214612) atoms into a molecule, which is vital for its function as an internal standard. mdpi.com

Key advancements include:

Hydrogen Isotope Exchange (HIE): This technique, often catalyzed by metals like iridium and ruthenium, allows for the direct replacement of hydrogen with deuterium in a molecule. musechem.com It has enhanced the efficiency and versatility of isotopic labeling. musechem.com

Late-Stage Functionalization: This approach enables the introduction of isotopes into a complex molecule at a later stage of its synthesis, which is often more efficient and reduces waste. musechem.com

Use of Deuterated Reagents: The commercial availability of a wide range of deuterated building blocks and reagents simplifies the synthesis of complex deuterated molecules. nih.gov

These evolving methodologies ensure a steady supply of high-purity deuterated compounds, which are indispensable for research and development. adesisinc.com

Integration of Labeled Compounds with High-Throughput Screening Platforms

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com Deuterated compounds like Ipratropium-d7 (bromide) are integral to the success of HTS campaigns that utilize mass spectrometry as a detection method.

In this context, Ipratropium-d7 (bromide) would be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based screening assays. The inclusion of a stable isotope-labeled internal standard is critical for ensuring the accuracy and reproducibility of the results by correcting for variations in sample preparation and instrument response. researchgate.net Solvents such as dimethyl sulfoxide (B87167) (DMSO) are often used in HTS to dissolve a wide range of compounds for testing. wikipedia.org

The process typically involves:

Preparation of samples containing the test compounds and a known concentration of the deuterated internal standard.

Automated analysis of the samples by an LC-MS/MS system.

Quantification of the test compound by comparing its mass spectrometry signal to that of the deuterated internal standard.

This integration allows for the rapid and reliable screening of large compound libraries, accelerating the identification of potential drug candidates. bmglabtech.com

Application in Metabolomics and Lipidomics for Comprehensive Biological System Analysis

Metabolomics and lipidomics are the large-scale studies of small molecules and lipids within a biological system, respectively. nih.govescholarship.org These fields rely heavily on the use of stable isotope-labeled compounds as internal standards to ensure accurate quantification of endogenous metabolites. nih.govnih.gov

While Ipratropium-d7 (bromide) is primarily used for quantifying its non-deuterated counterpart, the principles of its application extend to metabolomics and lipidomics. In these studies, a suite of deuterated standards that mimic the chemical structures of the metabolites of interest are added to samples before analysis. nih.gov This allows researchers to:

Achieve Accurate Quantification: By correcting for sample loss during preparation and variations in instrument response, deuterated standards enable the precise measurement of metabolite concentrations. nih.gov

Enhance Metabolite Identification: The known mass shift of the deuterated standard helps to confidently identify the corresponding endogenous metabolite in a complex biological matrix. nih.gov

Trace Metabolic Pathways: By using deuterated precursors, researchers can follow the path of the isotope through various metabolic reactions, elucidating novel pathways and understanding metabolic flux. nih.gov

The use of deuterated standards has significantly improved the quality and reliability of data in metabolomics and lipidomics research, leading to a better understanding of complex biological systems. nih.gov

Novel Approaches in Drug Metabolism and Disposition Science Utilizing Isotopically Labeled Probes

The study of drug metabolism and pharmacokinetics (DMPK) is a critical component of drug development, and isotopically labeled compounds like Ipratropium-d7 (bromide) are indispensable tools in this field. acs.orgsemanticscholar.org The primary use of Ipratropium-d7 (bromide) is as an internal standard in LC-MS/MS methods to quantify ipratropium (B1672105) in biological fluids such as plasma and urine. nih.govresearchgate.net

This allows for the accurate determination of key pharmacokinetic parameters, including:

Absorption

Distribution

Metabolism

Excretion

A typical LC-MS/MS method for ipratropium would involve monitoring specific mass transitions for both the parent drug and its deuterated internal standard. nih.gov

Example Mass Transitions for Ipratropium

Compound Precursor Ion (m/z) Product Ion (m/z)
Ipratropium 332.2 166.0
Ipratropium 332.2 123.9

This data is based on a study by Fehniger et al. and may vary depending on the specific instrumentation and conditions used. nih.gov

By using a deuterated internal standard, researchers can develop highly sensitive and specific assays to support preclinical and clinical development of new drugs. nih.govresearchgate.net This approach ensures that the data generated is reliable and can be used to make informed decisions about the future of a drug candidate. aquigenbio.com

Table of Compounds Mentioned

Compound Name
Ipratropium-d7 (bromide)
Ipratropium bromide
Atropine (B194438)
Acetylcholine (B1216132)
Salbutamol (B1663637)
Fenoterol
Theophylline
Theobromine
Terbutaline
Cromolyn sodium
Budesonide
Varenicline
Phenobarbital
Anisodamine
Anisodine
Scopolamine
Tiotropium
Clenbuterol
4-methylumbelliferyl β-D-glucopyranoside
Myristic acid
Palmitic acid
Stearic acid
Palmitoleic acid
Linoleic acid
Oleic acid
Docosahexaenoic acid (DHA)
Eicosapentaenoic acid (EPA)
Arachidonic acid
Perfluoropropanesulfate (PFPrS)
Vitamin D3

Q & A

Q. How can nonclinical data for Ipratropium-d7 bromide be structured to meet Investigator’s Brochure (IB) requirements for early-phase clinical trials?

  • Methodological Answer : Compile pharmacokinetic, safety, and receptor selectivity data into standardized sections per ICH M3(R2) guidelines. Include dose-range findings from toxicology studies (e.g., maximum tolerated dose in rodents) and comparative metabolism data. Highlight deuterium-specific risks (e.g., potential for altered drug-drug interactions) in the "Nonclinical Overview" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.